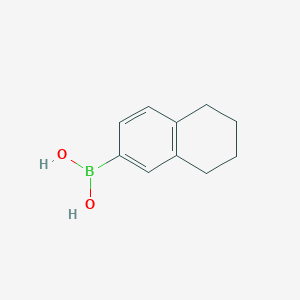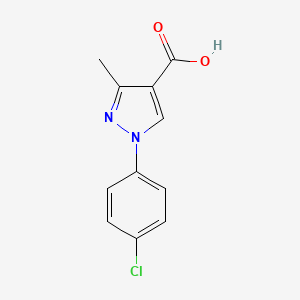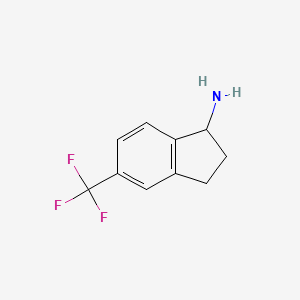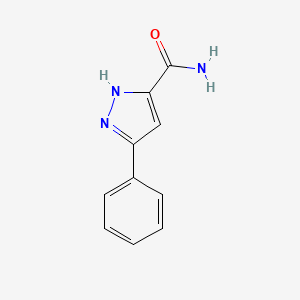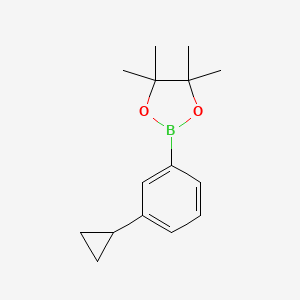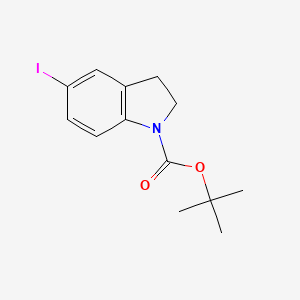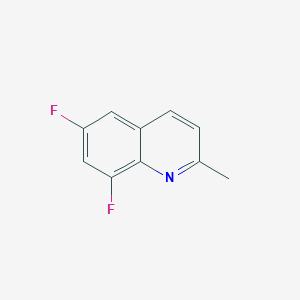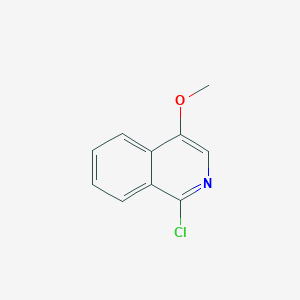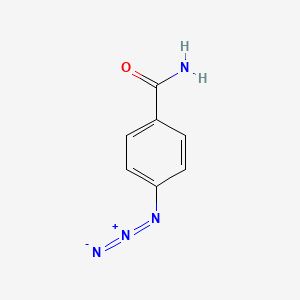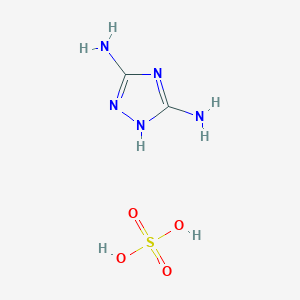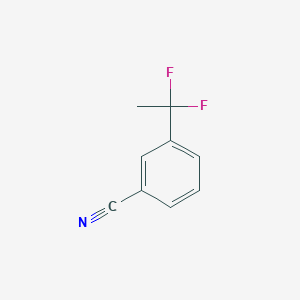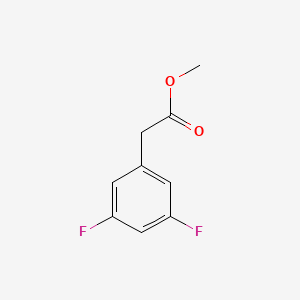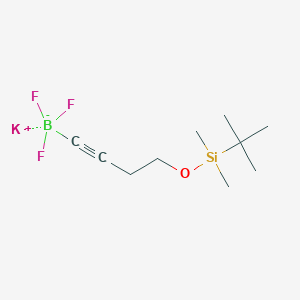
Potassium 4-(tert-butyldimethylsilyloxy)but-1-ynyltrifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 4-(tert-butyldimethylsilyloxy)but-1-ynyltrifluoroborate typically involves the reaction of 4-(tert-butyldimethylsilyloxy)but-1-yne with a boron trifluoride source in the presence of a potassium base . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction conditions often include low temperatures to control the reactivity of the intermediates and to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and purity of the product. The use of high-purity reagents and solvents, along with advanced purification techniques, is essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Potassium 4-(tert-butyldimethylsilyloxy)but-1-ynyltrifluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: It can be reduced to form boron-containing hydrocarbons.
Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include boronic acids, boron-containing hydrocarbons, and various substituted derivatives, which are valuable intermediates in organic synthesis and material science .
Scientific Research Applications
Potassium 4-(tert-butyldimethylsilyloxy)but-1-ynyltrifluoroborate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Potassium 4-(tert-butyldimethylsilyloxy)but-1-ynyltrifluoroborate involves the interaction of the trifluoroborate group with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various chemical transformations. The molecular targets and pathways involved include the formation of boron-carbon bonds, which are crucial for the synthesis of complex organic molecules .
Comparison with Similar Compounds
Potassium 4-(tert-butyldimethylsilyloxy)but-1-ynyltrifluoroborate is unique compared to other similar compounds due to its stability and reactivity. Similar compounds include:
Potassium 4-(tert-butyldimethylsilyloxy)but-1-ynylboronic acid: This compound is less stable and more reactive than the trifluoroborate derivative.
Potassium 4-(tert-butyldimethylsilyloxy)but-1-ynylboronate esters: These compounds are used in similar applications but have different reactivity profiles.
Properties
IUPAC Name |
potassium;4-[tert-butyl(dimethyl)silyl]oxybut-1-ynyl-trifluoroboranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BF3OSi.K/c1-10(2,3)16(4,5)15-9-7-6-8-11(12,13)14;/h7,9H2,1-5H3;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRWLMAFIODPRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C#CCCO[Si](C)(C)C(C)(C)C)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BF3KOSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635502 |
Source


|
| Record name | Potassium (4-{[tert-butyl(dimethyl)silyl]oxy}but-1-yn-1-yl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
485339-05-7 |
Source


|
| Record name | Potassium (4-{[tert-butyl(dimethyl)silyl]oxy}but-1-yn-1-yl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
